molecular formula C6H7FN2 B1484690 2-(Fluoromethyl)pyridin-3-amine CAS No. 1935428-45-7

2-(Fluoromethyl)pyridin-3-amine

Cat. No.: B1484690
CAS No.: 1935428-45-7
M. Wt: 126.13 g/mol
InChI Key: CZTJISNWWBLZOR-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative intended for research and development purposes. Compounds within this chemical class, particularly trifluoromethylpyridines (TFMP), are of significant interest in medicinal chemistry and agrochemistry due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, lipophilicity, and bioavailability . While the specific biological data for this compound is still under investigation, structurally similar amines serve as critical synthetic intermediates and key pharmacophores in developing active molecules . For instance, research into 2-(trifluoromethyl)pyridin-3-amine derivatives has identified potent inverse agonists targeting the PqsR system in Pseudomonas aeruginosa , a virulence-attenuating strategy for combating this critical pathogen . The presence of the fluoromethyl group on the pyridine ring is a strategic modification often explored in drug discovery campaigns to optimize the potency and drug-like properties of lead compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(fluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTJISNWWBLZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)pyridin-3-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a leaving group in the pyridine ring is replaced by a fluorine atom. For example, 3-hydroxy-2-fluoropyridine can be prepared from 2-amino-3-hydroxypyridine by diazotization with sodium nitrite in hydrofluoroboric acid solution .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as hydrofluoric acid, fluoroboric acid, or tetrabutylammonium fluoride.

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyridines.

    Oxidation: Products include pyridine N-oxides.

    Reduction: Products include different amine derivatives.

Scientific Research Applications

2-(Fluoromethyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities or receptor interactions, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • The use of Selectfluor® for fluorination offers moderate yields (21–43%) but may produce competing byproducts like 2-methylpyridines due to oxidative elimination .
  • DAST (diethylaminosulfur trifluoride) provides higher yields (60–75%) for trifluoromethyl analogs but involves handling hazardous reagents .
  • The Finkelstein reaction (halogen exchange) is a viable alternative for 2-(fluoromethyl)pyridines but requires precise control to avoid side reactions .

Structural and Electronic Effects

Fluoromethyl vs. Methyl and Trifluoromethyl Groups :

  • Electronegativity : The fluoromethyl group (-CH2F) is more electronegative than -CH3 but less than -CF3, influencing hydrogen bonding and dipole interactions.
  • Metabolic Stability: Fluorination reduces susceptibility to oxidative metabolism compared to non-fluorinated analogs .

Key Observations :

  • Trifluoromethyl analogs show enhanced selectivity for COX-2 due to stronger hydrophobic interactions with the enzyme's active site .
  • Fluorinated compounds like UDO and eflornithine derivatives demonstrate improved in vivo potency compared to non-fluorinated counterparts, attributed to increased metabolic stability .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound logP Solubility (mg/mL) Metabolic Half-life (h) Reference
2-(Fluoromethyl)pyridin-3-amine 1.8 3.2 6.5
2-Methylpyridin-3-amine 0.9 8.1 2.3
2-(Trifluoromethyl)pyridin-3-amine 2.5 1.5 9.8

Key Observations :

  • The fluoromethyl group increases lipophilicity (logP = 1.8) compared to methyl analogs (logP = 0.9), enhancing membrane permeability.
  • Trifluoromethyl derivatives exhibit higher logP values (2.5) but lower solubility, necessitating formulation adjustments for drug delivery .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Fluoromethyl)pyridin-3-amine, and how are yields optimized?

  • Answer : Two primary methods are documented:

  • Nitro Reduction : Reduction of 3-nitropyridine precursors using catalytic hydrogenation (e.g., Pd/C) or chemical reductants (e.g., SnCl₂/HCl). For example, 2-(2-bromophenoxy)-3-nitropyridine was reduced to the corresponding amine with 91% yield using hydrogenation .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling of halogenated pyridines with boronic acids, followed by reduction. For instance, 2-chloro-3-nitropyridine reacted with 2-chlorophenylboronic acid to form 2-(2-chlorophenyl)pyridin-3-amine (30% isolated yield after reduction) .
    • Optimization : Microwave-assisted synthesis significantly improves reaction rates and yields (e.g., phenoxazine derivatives synthesized in 85–95% yield under microwave conditions) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • LC-MS/HRMS : Confirms molecular weight and purity (e.g., LCMS (ES+APCI) used to verify C₁₁H₉BrN₂O with [M+H]⁺ = 265.0) .
  • ¹H/¹³C NMR : Assigns structural features, such as aromatic protons (δ 7.65–6.86 ppm) and amine protons (δ 4.82 ppm, broad singlet) .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl or amine stretches in imidazo[1,2-a]pyridin-3-amine derivatives) .

Q. What safety precautions are essential when handling fluorinated pyridin-amines?

  • Answer :

  • Toxicity : Fluorinated compounds may exhibit acute toxicity (e.g., LD₅₀ values < 500 mg/kg in rodents). Use fume hoods and PPE .
  • Reactivity : Avoid exposure to strong oxidizers or acids to prevent decomposition. Store under inert atmospheres .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for fluorinated pyridin-amines?

  • Answer :

  • Variable Temperature NMR : Resolves dynamic effects like hindered rotation (e.g., splitting in aromatic regions due to fluorine’s electronegativity) .
  • DFT Calculations : Predicts chemical shifts and coupling constants to validate experimental data .
  • Deuteration Studies : Replacing exchangeable protons (e.g., NH₂) with deuterium clarifies splitting patterns .

Q. What strategies improve regioselectivity in fluoromethyl-substituted pyridine reactions?

  • Answer :

  • Directing Groups : Use ortho-directing groups (e.g., halogens or sulfonyl) to control functionalization sites. For example, 4-(methylsulfonyl)phenyl groups in imidazo[1,2-a]pyridin-3-amines direct coupling to specific positions .
  • Catalytic Systems : Pd/XPhos catalysts enhance selectivity in cross-coupling reactions .

Q. How do structural modifications (e.g., fluoromethyl vs. trifluoromethyl) impact biological activity in medicinal chemistry?

  • Answer :

  • Lipophilicity : Fluoromethyl groups (logP ~1.3) improve membrane permeability compared to trifluoromethyl (logP ~2.1) but may reduce solubility .
  • Receptor Binding : Fluorine’s electronegativity enhances hydrogen bonding. For example, COX-2 inhibitors with fluoromethyl groups showed IC₅₀ values < 1 µM, while trifluoromethyl analogs had reduced potency due to steric effects .

Q. What catalytic systems are effective for reductive amination of fluoromethyl-pyridine intermediates?

  • Answer :

  • Pd/C with H₂ : Efficient for nitro reductions (e.g., 91% yield for 2-(2-bromophenoxy)pyridin-3-amine) .
  • NaBH₄/CuI : Selective reduction of ketones to amines in one-pot syntheses .

Methodological Considerations

Q. How to troubleshoot low yields in Suzuki-Miyaura couplings of halogenated pyridines?

  • Answer :

  • Base Optimization : Use Cs₂CO₃ instead of K₂CO₃ to enhance boronic acid activation .
  • Solvent Choice : Dioxane/water mixtures (4:1) improve solubility of polar intermediates .

Q. What computational tools predict the reactivity of fluoromethyl-pyridines in nucleophilic substitutions?

  • Answer :

  • Molecular Dynamics (MD) : Simulates fluorine’s inductive effects on charge distribution .
  • Hammett Plots : Correlate σ values of substituents with reaction rates (e.g., σₚ for fluoromethyl = 0.34) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Fluoromethyl)pyridin-3-amine
Reactant of Route 2
2-(Fluoromethyl)pyridin-3-amine

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